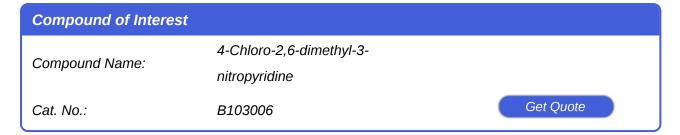


A Technical Guide to 4-Chloro-2,6-dimethyl-3nitropyridine

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IUPAC Name: 4-chloro-2,6-dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of **4-chloro-2,6-dimethyl-3-nitropyridine**, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

4-Chloro-2,6-dimethyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl groups at the 2- and 6-positions, and a nitro group at the 3-position, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, which is a key feature of its reactivity.[2]

A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethyl-3-nitropyridine



Property	Value	Reference(s)
IUPAC Name	4-chloro-2,6-dimethyl-3- nitropyridine	[1]
CAS Number	15513-48-1	[1][3]
Molecular Formula	C7H7CIN2O2	[1][3]
Molecular Weight	186.60 g/mol	[4]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	71 - 75 °C	[3]
Purity	≥ 98% (GC)	[3]
Storage Conditions	2 - 8 °C	[3]

Table 2: Spectroscopic Data for 4-Chloro-2,6-dimethyl-3-nitropyridine



Spectroscopy	Expected Features/Data	Reference(s)
¹H NMR	Aromatic proton: ~7.22 ppm; Methyl protons: ~2.58 and 2.61 ppm.	[2]
¹³ C NMR	Aromatic carbons: ~110-160 ppm; Methyl carbons at a lower chemical shift.	[2]
IR Spectroscopy	C=C and C=N stretching (aromatic ring): ~1400-1600 cm ⁻¹ ; Asymmetric and symmetric NO ₂ stretching: ~1530 cm ⁻¹ and 1350 cm ⁻¹ .	[2]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight; common fragmentation includes loss of the nitro group and chlorine atom.	[2]

Experimental Protocols

The synthesis of **4-chloro-2,6-dimethyl-3-nitropyridine** is crucial for its application as a chemical intermediate. Below are representative experimental protocols for its synthesis and a key reaction.

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

A common method for the synthesis of this compound involves the chlorination of a nitropyridone precursor.[2] An alternative patented method involves a multi-step synthesis starting from 2,6-dimethyl-4-pyrone.[5]

Protocol 1: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone[2]

- Starting Material: 2,6-dimethyl-3-nitro-4-pyridone
- Reagent: Phosphorus oxychloride (POCl₃)



Procedure:

- A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.
- After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
- The residue is carefully poured onto crushed ice.
- The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.
- The crude product is collected by filtration, washed with water, and dried.
- Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atom at the 4-position is highly susceptible to nucleophilic attack, making it an excellent substrate for SNAr reactions. This reactivity is central to its use in synthesizing more complex molecules.[2]

Protocol 2: General SNAr with an Amine Nucleophile[2]

- Substrate: 4-Chloro-2,6-dimethyl-3-nitropyridine
- Nucleophile: A primary or secondary amine (e.g., ethanolamine)
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Base (optional): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) to scavenge the HCl byproduct.
- Procedure:
 - Dissolve **4-chloro-2,6-dimethyl-3-nitropyridine** in the chosen solvent in a reaction flask.



- Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is used, it is also added at this stage.
- The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield the product.

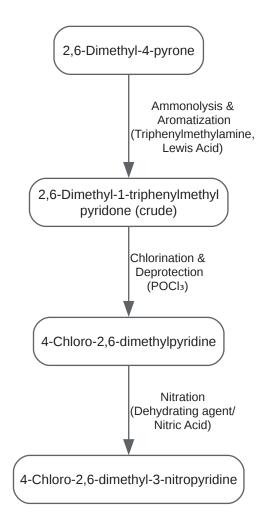
Applications in Drug Development

4-Chloro-2,6-dimethyl-3-nitropyridine is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly antihistamines.[3] While a specific, widely marketed drug synthesized directly from this starting material is not prominently documented in publicly available literature, its structural motifs are relevant to the development of H1 receptor antagonists.

Visualized Workflows and Pathways Synthetic Pathway of 4-Chloro-2,6-dimethyl-3nitropyridine

The following diagram illustrates a patented synthetic route for **4-chloro-2,6-dimethyl-3-nitropyridine**.





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Caption: Synthetic route to **4-chloro-2,6-dimethyl-3-nitropyridine**.

General Experimental Workflow for SNAr Reaction

This diagram outlines the typical laboratory workflow for a nucleophilic aromatic substitution reaction using **4-chloro-2,6-dimethyl-3-nitropyridine**.



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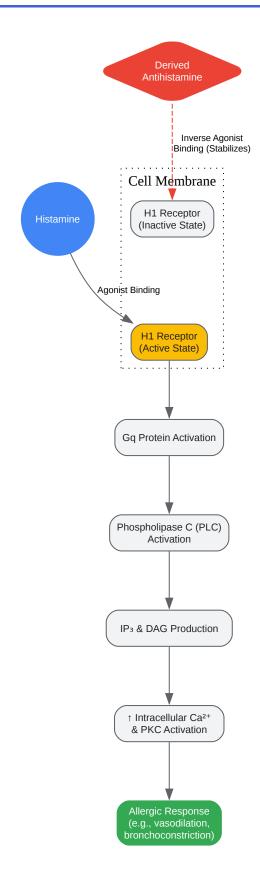


Caption: Experimental workflow for nucleophilic aromatic substitution.

Generalized Signaling Pathway for a Derived H1 Antihistamine

Derivatives of **4-chloro-2,6-dimethyl-3-nitropyridine** can be used to synthesize H1 antihistamines. These drugs act as inverse agonists at the H1 histamine receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling that leads to allergic symptoms.





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Caption: Generalized mechanism of H1 receptor inverse agonism.



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